(6-Chloropyridin-2-yl)methanamine

Beschreibung

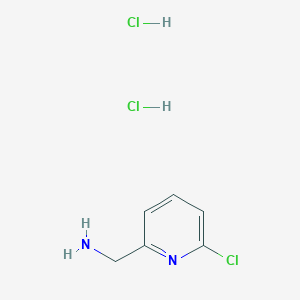

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-chloropyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXAPCZSRSQZHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188637-75-4 | |

| Record name | (6-chloropyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of Pyridine Derivatives in Chemistry

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that have long been a cornerstone of organic chemistry. rsc.org Their aromatic six-membered ring containing a nitrogen atom imparts unique electronic properties and reactivity, making them indispensable in various chemical industries. mdpi.comnih.gov Pyridine derivatives are integral components in a vast array of pharmaceuticals, agrochemicals, and functional materials. mdpi.com

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure," as it is found in numerous biologically active compounds. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, facilitating interactions with biological targets such as enzymes and receptors. nih.gov This has led to the development of a multitude of drugs containing the pyridine moiety for treating a wide spectrum of diseases. Furthermore, the pyridine ring can be readily functionalized, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to optimize their therapeutic effects. mdpi.com The continuous development of novel synthetic methodologies has further expanded the accessibility and diversity of functionalized pyridines, solidifying their central role in drug discovery. researchgate.net

6 Chloropyridin 2 Yl Methanamine: a Versatile Heterocyclic Scaffold

(6-Chloropyridin-2-yl)methanamine serves as a crucial intermediate and building block in the synthesis of more elaborate chemical structures. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The chlorine atom at the 6-position can be displaced through nucleophilic substitution reactions, while the methanamine group at the 2-position can participate in a variety of transformations, including N-alkylation, acylation, and reductive amination.

The strategic placement of the chloro and methanamine groups allows for the construction of diverse molecular architectures. For instance, the chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to introduce new functional groups and expand the molecular diversity of the resulting products. researchgate.net This versatility makes this compound a valuable precursor for generating libraries of compounds for high-throughput screening in drug discovery programs.

The synthesis of derivatives of the closely related 2-amino-6-chloropyridine (B103851) has been reported with good yields, as demonstrated in the table below. These reactions highlight the feasibility of creating a variety of substituted pyridines from a common starting material.

| Starting Aldehyde | Resulting Derivative | Yield (%) |

|---|---|---|

| 4-hydroxy-3-methoxy-benzaldehyde | Derivative 3a | 78 |

| indole-3-carboxaldehyde | Derivative 3b | 65 |

| 4-dimethylamino-benzaldehyde | Derivative 3c | 75 |

| 4-chloro-benzaldehyde | Derivative 3d | 72 |

| 4-nitro-benzaldehyde | Derivative 3e | 76 |

| 3,5-dinitro-benzaldehyde | Derivative 3f | 78 |

| 4-methylsulfanyl-benzaldehyde | Derivative 3h | 75 |

This table presents the yields of various 6-chloro-pyridin-2-yl-amine derivatives synthesized from 2-amino-6-chloropyridine and different aromatic aldehydes. researchgate.net

Applications of 6 Chloropyridin 2 Yl Methanamine in Organic Synthesis

(6-Chloropyridin-2-yl)methanamine as a Versatile Building Block in Heterocyclic Synthesis

The distinct combination of a nucleophilic aminomethyl group and an electrophilic chloropyridine core makes this compound a prized starting material in heterocyclic chemistry. It serves as a linchpin for introducing the 6-chloropyridin-2-ylmethyl moiety into a wide array of molecular frameworks.

Construction of Fused and Bridged Ring Systems

This compound is a key component in the synthesis of complex molecules that incorporate fused bicyclic ring systems. While the amine itself may not always participate in the primary ring-forming cyclization, its attachment to pre-existing fused scaffolds is a common strategy for elaborating these structures. For instance, it has been used in the synthesis of benzopyrazole analogues, which are built upon a fused indazole core. google.comgoogle.com The term "fused bicyclic cycloalkyl ring systems" refers to structures where a monocyclic ring is fused to another ring, such as a phenyl or heteroaryl group. google.com The amine is typically introduced via amide bond formation to a carboxylic acid handle on the fused ring system, demonstrating its role in building up the complexity of these multi-ring structures. google.com

Precursor for Complex Nitrogen-Containing Molecules

The primary amine functionality of this compound is its most prominent reactive site, making it an excellent precursor for a vast range of more complex nitrogen-containing molecules. Its utility is frequently demonstrated in acylation reactions to form amides, a fundamental transformation in medicinal chemistry.

A notable example is its reaction with 2-(3-carbamoyl-1H-indazol-1-yl)-N-isopropylacetamido)acetic acid to produce a complex indazole-carboxamide derivative. google.com This reaction highlights the amine's role as a nucleophile that couples with carboxylic acids to create larger, multi-functionalized molecules. Similarly, it has been reacted with various activated carboxylic acids in the development of potential therapeutic agents, underscoring its reliability as a synthetic precursor. nih.govgoogle.com

Table 1: Examples of Complex Molecules Synthesized from this compound

| Starting Material 1 | Starting Material 2 | Resulting Compound Class | Reference |

|---|---|---|---|

| This compound | 2-(2-(3-carbamoyl-1H-indazol-1-yl)-N-isopropylacetamido)acetic acid | Indazole-Carboxamide | google.com |

| This compound Dihydrochloride (B599025) | A complex pyrimidine (B1678525) acetonitrile (B52724) derivative | Pyrimidine-based RSV Inhibitor | nih.gov |

Role in the Synthesis of Biologically Relevant Compounds

The 6-chloropyridine motif is a recognized pharmacophore, and this compound serves as a crucial intermediate for incorporating this group into new drug candidates. smolecule.com Its application spans various therapeutic areas, from antiviral to anti-inflammatory research.

Research into inhibitors for the Respiratory Syncytial Virus (RSV) has utilized this compound dihydrochloride as a key building block. nih.gov It was reacted with a substituted pyrimidine acetonitrile to generate a series of potent inhibitors targeting the viral polymerase. nih.gov In a separate field, the compound was used to synthesize benzopyrazole analogues designed as inhibitors of the complement system, which is implicated in numerous immunological and neurodegenerative diseases. google.com Furthermore, its role as a starting material has been documented in patents for novel HIV protease inhibitors. google.com The ability of the methanamine group to form hydrogen bonds and the pyridine (B92270) ring to engage in π-π stacking interactions are key to the biological activity of the resulting compounds. smolecule.com

Use in Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are powerful tools for rapidly generating molecular complexity and diversity from simple starting materials. The primary amine of this compound makes it an ideal candidate for use in such reactions. While specific, named MCRs prominently featuring this amine are not extensively documented in the surveyed literature, its application in strategies aimed at structural diversification follows the same principles. Its utility in generating libraries of compounds for screening, as discussed below, relies on its ability to be readily combined with diverse sets of reactants in a combinatorial fashion, which is the foundational concept of MCRs.

Contributions to Chemical Library Synthesis

Chemical library synthesis is a cornerstone of modern drug discovery, allowing for the rapid generation and screening of thousands of related compounds to identify new therapeutic leads. This compound has been explicitly included in such synthetic efforts.

In the development of novel HIV protease inhibitors, a solution of a complex chlorinated pyran intermediate was distributed among vials each containing a different amine, one of which was this compound. google.com This parallel synthesis approach allowed for the creation of a diverse library of 45 distinct final compounds, which were then subjected to further processing and screening. google.com This example perfectly illustrates the value of this compound as a reliable building block for generating chemical libraries, where its incorporation introduces a specific and desirable chemical moiety across a range of molecular scaffolds.

Medicinal Chemistry Research and Structure Activity Relationship Sar Studies of 6 Chloropyridin 2 Yl Methanamine Derivatives

(6-Chloropyridin-2-yl)methanamine as a Privileged Scaffold for Drug Discovery

In drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often serving as a starting point for the development of a range of therapeutic agents. The this compound moiety has emerged as a valuable scaffold due to its frequent appearance in bioactive molecules. The chloropyridine ring is a common feature in many biologically active compounds, and its combination with a methanamine group provides a key interaction point for various biological systems.

The structure is significant for several reasons. The pyridine (B92270) ring can participate in crucial π-π stacking interactions with aromatic residues in protein binding sites. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. The aminomethyl group is a potent hydrogen bond donor and a key site for synthetic modification, allowing for the exploration of a wide chemical space. Furthermore, the chlorine atom at the 6-position enhances the molecule's reactivity and can influence its binding affinity and pharmacokinetic properties. Researchers utilize this compound as a foundational building block for synthesizing more complex molecules intended for biological research and the development of new drugs.

Design and Synthesis of Novel this compound Analogues for Therapeutic Applications

The synthetic utility of this compound is demonstrated by its use as a starting material in the creation of a variety of complex derivatives targeting different diseases. Medicinal chemists have successfully incorporated this scaffold into novel inhibitors for viral diseases, inflammatory disorders, and cancer.

For instance, this compound dihydrochloride (B599025) has been used as a key reactant in the synthesis of a series of spiro-indolinone compounds designed as allosteric inhibitors of the Respiratory Syncytial Virus (RSV) polymerase. researchgate.net In this synthesis, the primary amine of the scaffold is reacted with an appropriate chemical intermediate to build a larger, more complex molecule. researchgate.net

Similarly, this scaffold has been employed in the creation of benzopyrazole analogues that act as inhibitors of the complement system, which plays a role in various inflammatory and autoimmune diseases. google.com In a documented synthetic procedure, this compound was reacted to form a complex amide, demonstrating the amine group's role as a handle for synthetic elaboration. google.com

Further showcasing its versatility, the scaffold is a building block in the synthesis of AAK1 (AP2-associated protein kinase 1) inhibitors, which have potential applications in treating a range of disorders. google.com These examples highlight a clear strategy in medicinal chemistry: using a reliable and well-characterized scaffold like this compound to generate novel and potent therapeutic candidates.

Structure-Activity Relationship (SAR) Investigations of the Pyridine and Amine Substituents

Understanding the structure-activity relationship (SAR) is fundamental to optimizing a lead compound into a viable drug candidate. For derivatives of this compound, SAR studies focus on how modifications to the pyridine ring and the exocyclic amine group affect biological activity.

The chlorine atom at the 6-position of the pyridine ring is a critical feature. Halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. The presence of chlorine on the pyridine scaffold is known to enhance its interaction with biological targets.

The exploration of further halogenation patterns is a common strategy in medicinal chemistry to fine-tune activity. Researchers have synthesized derivatives such as (3-bromo-6-chloropyridin-2-yl)methanamine, introducing a second halogen to the pyridine ring. google.com This di-halogenated pattern alters the electronic properties of the ring and provides additional points of interaction, potentially leading to increased potency or altered target selectivity. The synthesis of such analogues demonstrates the importance of the halogen's nature and position in defining the biological profile of the final compound.

The primary amine of the this compound scaffold is its most versatile point for synthetic modification and a crucial determinant of target interaction. As a primary amine, it can act as a hydrogen bond donor, forming strong connections with amino acid residues like aspartate or glutamate (B1630785) in a receptor's binding pocket.

In the synthesis of various inhibitors, this amine is frequently converted into a secondary amine or an amide. For example, in the development of RSV polymerase inhibitors, the amine group is used to link the chloropyridine scaffold to other parts of the final molecule. researchgate.net This transformation from a primary amine to a more complex functional group is a key step in ligand design, allowing the molecule to adopt the correct conformation and establish multiple points of contact with its biological target, thereby enhancing binding affinity and specificity.

Ligand Design and Target Interaction Studies

The design of ligands based on the this compound scaffold is a testament to modern, structure-guided drug discovery. By understanding the SAR, chemists can rationally design analogues that are optimized for interaction with a specific biological target.

The ultimate goal of modifying the this compound scaffold is to achieve high binding affinity and selectivity for a desired biological target, such as an enzyme or receptor. The structural features of the scaffold—the halogenated pyridine ring and the aminomethyl group—are instrumental in achieving this. The combination of potential π-π stacking from the ring and hydrogen bonding from the amine side chain allows for strong and specific interactions.

While detailed quantitative SAR tables for a single target are often proprietary or spread across numerous studies, the application of this scaffold in developing inhibitors for diverse targets provides clear evidence of its effectiveness. The table below summarizes derivatives synthesized from this compound and their intended biological targets, illustrating the scaffold's broad utility in medicinal chemistry.

| Derivative Class | Modification of this compound | Biological Target | Intended Therapeutic Application |

| Spiro-indolinones | Amine group reacted to form part of a larger heterocyclic system. researchgate.net | Respiratory Syncytial Virus (RSV) Polymerase researchgate.net | Antiviral therapy researchgate.net |

| Benzopyrazole Analogues | Amine group acylated to form a complex amide structure. google.com | Complement System google.com | Anti-inflammatory / Autoimmune diseases google.com |

| Tricyclic Derivatives | Used as a building block for complex tricyclic systems. | MALT1 Protease | Cancer and Autoimmune diseases |

| AAK1 Inhibitors | Incorporated into larger molecules targeting the AAK1 kinase. google.com | AAK1 (AP2-associated protein kinase 1) google.com | Various CNS and other disorders google.com |

These examples underscore the power of the this compound scaffold in generating high-affinity ligands for a range of important drug targets.

Enzyme Inhibition Assays

Derivatives of the broader pyridine class, analogous to this compound, have shown significant inhibitory activity against various enzymes, highlighting the therapeutic potential of this structural motif.

Research into pyridylpiperazine hybrid derivatives has identified potent urease inhibitors. nih.gov Urease is a nickel-dependent enzyme that plays a crucial role in the pathogenesis of infections caused by organisms like Helicobacter pylori. nih.gov Inhibition of this enzyme is a key strategy for treating related gastric disorders. nih.gov In a study of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives, several compounds demonstrated significant urease inhibition, with some exhibiting IC50 values much lower than the standard inhibitor, thiourea. nih.gov For instance, compounds 5b and 7e were identified as the most active inhibitors from their respective series. nih.gov

| Compound | Urease IC50 (µM) | Binding Energy (kcal/mol) |

|---|---|---|

| 5b | 2.0 ± 0.73 | -8.0 |

| 7e | 2.24 ± 1.63 | -8.1 |

| Thiourea (Standard) | 23.2 ± 11.0 | -2.8 |

Furthermore, the pyridylmethylamino moiety has been incorporated into purine (B94841) scaffolds to develop potent cyclin-dependent kinase (CDK) inhibitors. nih.gov CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov The compound αSβR-21 (CCT68127), which features a pyridylmethylamino group, demonstrated potent inhibition against multiple CDK isoforms. nih.gov

| Enzyme | IC50 (µM) |

|---|---|

| CDK2/cyclin E | 0.03 |

| CDK9/cyclin T | 0.11 |

| CDK7/cyclin H | 1.3 |

These examples underscore the potential of pyridine-containing structures, including derivatives of this compound, as effective enzyme inhibitors.

Pharmacological Profiling of this compound Derivatives

The pharmacological profiling of pyridine derivatives extends beyond enzyme inhibition to include interactions with G-protein coupled receptors (GPCRs), which are major targets for a wide range of therapeutics.

In a notable study, a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were synthesized and evaluated for their activity at dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A) receptors. researchgate.net These receptors are implicated in the pathophysiology of various central nervous system disorders. The study identified several compounds with potent multitarget agonist activity. researchgate.net For example, compounds 7b and 34c displayed impressive agonistic activities at all three receptors. researchgate.net

| Compound | D2 EC50 (nmol/L) | D3 EC50 (nmol/L) | 5-HT1A EC50 (nmol/L) |

|---|---|---|---|

| 7b | 0.9 | 19 | 2.3 |

| 34c | 3.3 | 10 | 1.4 |

The ability of these pyridine derivatives to act as potent agonists at multiple key neurotransmitter receptors highlights their potential for the development of novel treatments for neurological and psychiatric conditions.

Biological Activity Profiles of 6 Chloropyridin 2 Yl Methanamine and Its Derivatives

Antimicrobial Potential

Derivatives of (6-Chloropyridin-2-yl)methanamine have demonstrated notable activity against a range of pathogenic microorganisms.

Antibacterial Activity against Pathogenic Strains

A study involving the synthesis of various derivatives of 6-chloro-pyridin-2-yl-amine revealed their potential as antibacterial agents. These compounds were tested against four pathogenic bacterial strains: Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli. researchgate.net The results indicated that all synthesized compounds exhibited good to moderate antibacterial activity. researchgate.net Notably, three specific derivatives showed potent activity against the tested pathogenic strains. researchgate.net

Another study focused on N-pyridyl-hydroxybenzamides and found high selectivity against staphylococci, along with antimycobacterial activity. The most effective compound showed a minimum inhibitory concentration (MIC) of 6.25 μg/ml against Mycobacterium tuberculosis H37Rv.

A separate investigation into 2-phenyl-N-(pyridin-2-yl)acetamides identified a compound with promising antimycobacterial activity, recording an MIC of 15.625 μg/mL against Mycobacterium tuberculosis H37Ra.

Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Activity Level |

|---|---|

| Bacillus subtilis | Good to Moderate |

| Staphylococcus aureus | Good to Moderate |

| Xanthomonas campestris | Good to Moderate |

| Escherichia coli | Good to Moderate |

| Mycobacterium tuberculosis H37Rv | High (MIC 6.25 µg/ml) |

| Mycobacterium tuberculosis H37Ra | Promising (MIC 15.625 µg/mL) |

Antifungal Efficacy

The same study that evaluated antibacterial properties also screened the synthesized 6-chloro-pyridin-2-yl-amine derivatives for antifungal activity against the pathogenic strain Fusarium oxysporum. All of the tested compounds demonstrated antifungal effects. researchgate.net

In a different research effort, N-alkyl and N,N-dialkyl derivatives of 2-amino-2-deoxy-d-glucitol-6P were synthesized and found to inhibit the growth of human pathogenic fungi, with the most active compounds having MICs in the range of 0.08-0.625 mg/mL. nih.gov This study highlighted that N-alkylation of the parent compound led to novel inhibitors of a fungal enzyme, glucosamine-6P synthase, which exhibited higher antifungal activity due to increased lipophilicity and better uptake by fungal cells. nih.gov

Furthermore, a study on 6-substituted amiloride (B1667095) and hexamethylene amiloride (HMA) analogs identified a series of 6-(2-benzofuran)amiloride and HMA analogs with up to a 16-fold increase in activity against Cryptococcus neoformans. These compounds also showed broad-spectrum activity against other pathogenic fungi, including multidrug-resistant clinical isolates. nih.gov

Antifungal Activity of Related Compounds

| Fungal Pathogen | Compound Class | Key Findings |

|---|---|---|

| Fusarium oxysporum | 6-chloro-pyridin-2-yl-amine derivatives | All tested compounds showed antifungal activity. researchgate.net |

| Human pathogenic fungi | N-alkyl and N,N-dialkyl derivatives of 2-amino-2-deoxy-d-glucitol-6P | MICs of 0.08-0.625 mg/mL for the most active compounds. nih.gov |

| Cryptococcus neoformans | 6-(2-benzofuran)amiloride and HMA analogs | Up to 16-fold increase in activity. nih.gov |

| Multidrug-resistant fungi | 6-(2-benzofuran)amiloride and HMA analogs | Broad-spectrum activity observed. nih.gov |

Neurological and CNS Activity

Compounds structurally related to this compound have been investigated for their effects on the central nervous system.

Antidepressant-like Effects of Related Structures

A cinnamamide (B152044) derivative, M2, has been shown to produce rapid and sustained antidepressant-like effects in mice. nih.gov This action is thought to be mediated through the enhancement of D2 receptor neurotransmission in the medial prefrontal cortex. nih.gov The study found that M2 administration increased the expression of phosphorylated TrkB and the postsynaptic protein PSD-95, suggesting an association with the mTOR signaling pathway, which is critical for synaptic plasticity. nih.gov

Another study on the type II pyrethroid deltamethrin (B41696) (DM) also revealed antidepressant-like properties. DM was found to increase the expression of brain-derived neurotrophic factor (BDNF) mRNA in the hippocampus, and its antidepressant effects were inhibited by a BDNF receptor TrkB inhibitor. researchgate.net

Analgesic Properties of Related Compounds

A series of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates were synthesized and evaluated for their analgesic and anti-inflammatory effects. nih.gov One of the derivatives, methyl 6-(4-(4-fluorophenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate, was found to be more active than acetylsalicylic acid in a writhing test. nih.gov The study concluded that modifications at the 6-position of the 3(2H)-pyridazinone system influence the analgesic and anti-inflammatory activities of these compounds. nih.gov

Potential in Treating Neurological Disorders

The synthesis of new pyrimidine (B1678525) derivatives from precursors like 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine has been explored for biological activity. researchgate.net While the primary focus of the available abstract is on the synthesis and antimicrobial effects, the development of novel pyrimidine derivatives is a common strategy in the search for new treatments for a variety of diseases, including neurological disorders.

The antidepressant-like effects of the cinnamamide derivative M2, mediated by the mTOR signaling pathway and increased synaptic protein synthesis, suggest a potential mechanism for treating major depressive disorder. nih.gov Similarly, the neurotrophic effects of deltamethrin, mediated by BDNF/TrkB signaling, point towards its potential as a source for developing drugs for neurodegenerative and psychiatric disorders. researchgate.net

Catalytic Applications and Coordination Chemistry Involving 6 Chloropyridin 2 Yl Methanamine

(6-Chloropyridin-2-yl)methanamine as a Ligand in Transition Metal Catalysis

The presence of two nitrogen donor atoms in this compound allows it to function as a bidentate ligand, forming stable chelate complexes with a variety of transition metals. This characteristic is fundamental to its application in transition metal catalysis, where the ligand plays a crucial role in modulating the activity and selectivity of the metallic center.

Transfer hydrogenation is a key synthetic methodology for the reduction of carbonyl compounds to alcohols. Ruthenium complexes bearing pyridyl-amine ligands have demonstrated significant efficacy in catalyzing such reactions. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the catalytic behavior of analogous systems provides a strong basis for its potential in this area.

Ruthenium(II) complexes containing N,N-bidentate ligands are known to be highly active for the transfer hydrogenation of ketones. The catalytic cycle often involves the formation of a ruthenium-hydride species, which then delivers the hydride to the carbonyl substrate. The pyridyl and amine nitrogens of a ligand like this compound would coordinate to the ruthenium center, creating a stable precatalyst. The chloro-substituent on the pyridine (B92270) ring can be expected to influence the electronic properties of the ruthenium center, potentially enhancing its catalytic activity by modifying the metal's Lewis acidity.

Table 1: Representative Performance of Ruthenium-Pyridyl-Amine Catalysts in Transfer Hydrogenation of Ketones

| Ketone Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee %) |

| Acetophenone | [RuCl₂(p-cymene)]₂ / Chiral Pyridyl-Amine Ligand | >99 | 98 |

| 1-Tetralone | [RuCl₂(p-cymene)]₂ / Chiral Pyridyl-Amine Ligand | >99 | 97 |

| Benzoylpyridine | [RuCl₂(p-cymene)]₂ / Chiral Pyridyl-Amine Ligand | 98 | 95 |

This table presents typical data for related ruthenium-pyridyl-amine catalysts to illustrate the potential of systems incorporating this compound.

The this compound framework serves as a valuable building block for the synthesis of more elaborate and tailored ligands for a broad spectrum of catalytic applications. The primary amine group is particularly amenable to chemical modification, allowing for the generation of a diverse library of ligands.

A common strategy involves the condensation of the amine with aldehydes or ketones to form Schiff base ligands. These Schiff bases, possessing an imine (-C=N-) linkage, offer an extended conjugation system and additional coordination sites, which can be beneficial for stabilizing various transition metal ions and promoting their catalytic activity in reactions such as oxidation, C-C coupling, and polymerization. The chloro group can also be a site for further functionalization through cross-coupling reactions, although this is generally more challenging than modifying the amine.

Coordination Chemistry of this compound Complexes

The coordination chemistry of this compound is predicated on its ability to act as a chelating ligand. It readily forms complexes with a range of transition metals, including but not limited to copper, nickel, palladium, and ruthenium. In these complexes, the compound typically coordinates through the pyridine nitrogen and the amine nitrogen, forming a thermodynamically stable five-membered chelate ring.

The resulting coordination compounds can exhibit various geometries, such as square planar or octahedral, depending on the metal ion, its oxidation state, and the presence of other co-ligands. The chloro-substituent, beyond its electronic influence, can also participate in non-covalent interactions, such as halogen bonding, which can direct the solid-state packing of the complexes and influence their supramolecular architecture.

Table 2: Potential Coordination Complexes and Catalytic Applications

| Transition Metal | Potential Complex Geometry | Potential Catalytic Application |

| Palladium(II) | Square Planar | C-C Cross-Coupling (e.g., Suzuki, Heck) |

| Copper(II) | Square Planar / Distorted Octahedral | Oxidation, Atom Transfer Radical Polymerization |

| Ruthenium(II) | Octahedral | Transfer Hydrogenation, Asymmetric Catalysis |

| Nickel(II) | Square Planar / Octahedral | Polymerization, Cross-Coupling |

Role in Metal-Free Catalytic Systems

In addition to its role as a ligand, this compound and its derivatives have the potential to function as organocatalysts in metal-free systems. The basicity of the amine and pyridine nitrogen atoms allows them to act as Brønsted or Lewis bases, activating substrates through proton abstraction or hydrogen bonding.

For instance, the amine functionality could catalyze reactions such as the Michael addition or aldol (B89426) condensation by forming enamines or activating carbonyl compounds. The pyridine ring can also participate in hydrogen bonding interactions, which is a key feature in many organocatalytic systems. The development of metal-free catalytic processes is a significant goal in green chemistry, and pyridine-based compounds are at the forefront of this research. While specific applications of this compound as an organocatalyst are yet to be widely reported, its structural motifs suggest a promising avenue for future exploration in this field.

Computational and Theoretical Investigations of 6 Chloropyridin 2 Yl Methanamine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of (6-Chloropyridin-2-yl)methanamine.

DFT calculations can elucidate the electronic structure of this compound, providing a basis for understanding its reactivity. Similar studies on related molecules, such as 2-amino-5-chloropyridine, have been performed using the B3LYP method with a 6-311++g(2d,2p) basis set. researchgate.net For this compound, such calculations would reveal the distribution of electron density, with the nitrogen atom of the pyridine (B92270) ring and the chlorine atom acting as electron-withdrawing groups, influencing the aromatic system.

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. For instance, in a study of 2-amino-5-chloropyridine, the HOMO-LUMO gap was calculated, providing insights into its electronic properties. researchgate.net

Natural Bond Orbital (NBO) analysis can further detail the electronic structure, including charge distribution and intramolecular interactions. In a related compound, 2-amino-5-chloropyridine, NBO analysis revealed significant charge delocalization and hyperconjugative interactions. researchgate.net These theoretical parameters are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. The pyridine nitrogen, for instance, is a likely site for protonation or coordination to metal ions. The carbon atom attached to the chlorine is a potential site for nucleophilic substitution. uoanbar.edu.iqquimicaorganica.org

Table 1: Calculated Electronic Properties of a Related Compound (2-Amino-5-chloropyridine)

| Parameter | Value | Reference |

| HOMO-LUMO Gap | Data not available in abstract | researchgate.net |

| Molecular Electrostatic Potential (MESP) | Calculated | researchgate.net |

| Mulliken Charges | Calculated | researchgate.net |

This table is based on data for a structurally related compound and serves as an illustrative example of the types of parameters obtained from DFT calculations.

The conformational landscape of this compound is determined by the rotation around the C-C and C-N single bonds of the methanamine substituent. DFT calculations can be employed to identify stable conformers and the energy barriers between them. nih.govnyu.edu The orientation of the aminomethyl group relative to the pyridine ring is of particular interest.

Studies on similar molecules, like aminomethylpyridines and other substituted pyridines, indicate that the conformational preferences are governed by a balance of steric and electronic effects. nih.govnyu.edunih.gov Intramolecular hydrogen bonding between the amino group and the pyridine nitrogen could potentially stabilize certain conformations. A systematic scan of the relevant dihedral angles using DFT would yield a potential energy surface, revealing the global and local energy minima corresponding to the most stable conformations.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.0 (Global Minimum) |

| Gauche | ~60° | 1.5 |

| Eclipsed | 0° | 5.0 (Transition State) |

This table is a hypothetical representation based on general principles of conformational analysis and is intended for illustrative purposes.

Molecular Docking and Molecular Dynamics Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme. nih.govnih.govmdpi.com For this compound, docking studies could be performed to investigate its potential interactions with various biological targets. For instance, derivatives of 2-chloropyridine (B119429) have been docked into the active site of telomerase to explore their potential as antitumor agents. nih.govnih.gov

These simulations would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site. The chlorine atom, the pyridine nitrogen, and the amino group of this compound would likely play significant roles in these interactions.

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic stability of the ligand-protein complex over time. mdpi.com MD simulations can also help to understand the thermodynamic properties of the binding process.

Prediction of Spectroscopic Parameters to Aid Characterization

Theoretical calculations can predict spectroscopic parameters, which can be compared with experimental data to confirm the structure of a synthesized compound. For this compound, DFT calculations can be used to predict its vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.

Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. researchgate.net For example, a study on 2-chloro-6-methoxypyridine (B123196) used DFT to compute vibrational frequencies, which were in good agreement with experimental data.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. stenutz.eusciforum.netpw.edu.pl The predicted chemical shifts for the pyridine ring protons and carbons, as well as those of the methanamine substituent, can be compared with experimental NMR spectra to confirm the molecular structure. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the pyridine nitrogen. pw.edu.plresearchgate.net

Theoretical Studies on Reaction Mechanisms Involving this compound

Theoretical methods can be employed to investigate the mechanisms of chemical reactions involving this compound. A key reaction for this compound is nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile. uoanbar.edu.iqquimicaorganica.org The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq

DFT calculations can be used to model the reaction pathway, identifying the transition states and intermediates. nih.govucl.ac.uk This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. For instance, theoretical studies on the nucleophilic substitution of chloropyridines can elucidate whether the reaction proceeds via an SNAr mechanism involving a Meisenheimer complex. researchgate.net

Analytical and Spectroscopic Characterization Methods in 6 Chloropyridin 2 Yl Methanamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of (6-Chloropyridin-2-yl)methanamine. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to map the connectivity of atoms within the molecule.

In the ¹H NMR spectrum of a related compound, N-benzyl-1-(pyridin-2-yl)methanamine, characteristic signals corresponding to the different protons are observed. For instance, the pyridyl protons typically appear in the aromatic region of the spectrum, while the methylene (B1212753) (-CH2-) and amine (-NH-) protons are found at lower chemical shifts. rsc.org The integration of these signals provides the ratio of the different types of protons, and their splitting patterns (multiplicity) reveal the number of adjacent protons, offering valuable insights into the molecular framework.

The ¹³C NMR spectrum provides complementary information by detailing the carbon skeleton of the molecule. For N-benzyl-1-(pyridin-2-yl)methanamine, distinct signals are observed for the pyridyl carbons, the benzylic carbon, and the methylene carbon. rsc.org The chemical shifts of these carbon signals are indicative of their electronic environment. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can be utilized for a more detailed and complete assignment of all proton and carbon signals, especially in more complex derivatives. bas.bg

Table 1: Representative NMR Data for a Related Pyridine (B92270) Derivative

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H | 8.48 (d, J = 3.7 Hz, 1H) | Pyridyl-H |

| ¹H | 7.56 (t, J = 7.4 Hz, 1H) | Pyridyl-H |

| ¹H | 7.26 (dd, J = 18.6, 7.6 Hz, 5H) | Phenyl-H |

| ¹H | 7.18 (d, J = 5.5 Hz, 1H) | Pyridyl-H |

| ¹H | 7.12 – 7.03 (m, 1H) | Pyridyl-H |

| ¹H | 3.85 (s, 2H) | CH₂ |

| ¹H | 3.77 (s, 2H) | CH₂ |

| ¹H | 2.13 (s, 1H) | NH |

| ¹³C | 159.79 | Pyridyl-C |

| ¹³C | 149.39 | Pyridyl-C |

| ¹³C | 140.19 | Phenyl-C |

| ¹³C | 136.54 | Pyridyl-C |

| ¹³C | 128.49 | Phenyl-C |

| ¹³C | 128.35 | Phenyl-C |

| ¹³C | 127.07 | Phenyl-C |

| ¹³C | 122.46 | Pyridyl-C |

| ¹³C | 122.05 | Pyridyl-C |

| ¹³C | 54.58 | CH₂ |

| ¹³C | 53.59 | CH₂ |

Data for N-benzyl-1-(pyridin-2-yl)methanamine. rsc.org

Mass Spectrometry (MS) Techniques (ESI-MS, HRMS, LC-MS/MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like amines. It typically reveals the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for quantifying trace amounts of the compound and its metabolites in various matrices, such as environmental water samples. nih.govresearchgate.net For instance, a study on the analysis of neonicotinoid pesticides, which are structurally related to the pyridine core of the target compound, utilized LC-MS/MS for their detection and quantification. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

|---|---|---|

| Molecular Weight | - | 142.59 |

| ESI-MS | [M+H]⁺ (calculated) | 143.0371 |

Theoretical values based on the molecular formula C₆H₇ClN₂.

Chromatographic Analysis (HPLC, UPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential chromatographic techniques for assessing the purity of this compound and for separating it from reaction byproducts and impurities. These methods are often coupled with a UV detector or a mass spectrometer.

The retention time of the compound under specific chromatographic conditions (mobile phase composition, column type, and flow rate) is a characteristic property that can be used for its identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. Purity levels of 95% are commonly reported for commercially available this compound. sigmaaldrich.com UPLC, with its use of smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. nih.gov

Table 3: Chromatographic Purity Data for this compound

| Technique | Parameter | Typical Value |

|---|---|---|

| HPLC/UPLC | Purity | ≥ 95% |

Based on commercially available product information. sigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bonds, the C-Cl bond, and the aromatic C-H and C=C bonds of the pyridine ring.

Primary amines typically exhibit two N-H stretching vibrations in the region of 3300-3500 cm⁻¹. pressbooks.publibretexts.org The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region. lumenlearning.com The C-Cl stretching vibration would be found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Pyridine Ring (C=C) | Stretch | 1400 - 1600 |

| C-N | Stretch | 1000 - 1350 |

| C-Cl | Stretch | < 800 |

Based on general IR correlation tables. pressbooks.publibretexts.orglumenlearning.com

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). chemcollective.orgchemcollective.orgdavidson.edu The experimentally determined percentages are then used to calculate the simplest whole-number ratio of atoms in the molecule. youtube.comyoutube.com This information, in conjunction with the molecular weight obtained from mass spectrometry, allows for the confirmation of the molecular formula. For this compound (C₆H₇ClN₂), the theoretical elemental composition can be calculated and compared with experimental results.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 50.54 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 4.96 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 24.89 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 19.61 |

| Total | | | | 142.60 | 100.00 |

Environmental Fate and Degradation Studies of 6 Chloropyridin 2 Yl Methanamine and Its Metabolites

Microbial Biodegradation Pathways of Related Chloropyridinyl Compounds

The microbial degradation of chloropyridinyl compounds, particularly neonicotinoid insecticides, is considered an environmentally friendly and cost-effective method for their remediation from contaminated soil and water. nih.gov Various microorganisms, including bacteria and fungi, have been identified that can degrade these compounds under both laboratory and field conditions. nih.gov

The biodegradation of neonicotinoids like acetamiprid (B1664982) and imidacloprid (B1192907), which share the 6-chloro-3-pyridinylmethyl moiety with (6-Chloropyridin-2-yl)methanamine, involves several key enzymatic reactions. A common initial step is the oxidative cleavage of the molecule. For instance, the bacterium Rhodococcus sp. BCH2 can directly degrade imidacloprid to 6-chloronicotinic acid through the oxidative cleavage of the methylamino group. frontiersin.org Similarly, the fungus Fusarium sp. CS-3 is capable of oxidizing an intermediate of imidacloprid to 6-chloronicotinic acid. frontiersin.org

The following table summarizes some of the microorganisms known to degrade related chloropyridinyl compounds:

| Microorganism | Degraded Compound(s) | Key Degradation Pathway/Enzyme | Reference |

| Bacillus sp. | Neonicotinoids | Not specified | nih.gov |

| Mycobacterium sp. | Neonicotinoids | Not specified | nih.gov |

| Pseudoxanthomonas sp. | Neonicotinoids | Not specified | nih.gov |

| Rhizobium sp. | Neonicotinoids | Not specified | nih.gov |

| Rhodococcus sp. BCH2 | Imidacloprid | Oxidative cleavage | frontiersin.org |

| Actinomycetes | Neonicotinoids | Not specified | nih.gov |

| Stenotrophomonas sp. | Neonicotinoids | Not specified | nih.gov |

| Fusarium sp. CS-3 | Imidacloprid intermediate | Oxidation | frontiersin.org |

It is important to note that while these microorganisms have demonstrated the ability to degrade related compounds, their efficacy in degrading this compound would require specific investigation.

Identification and Profiling of Metabolites in Environmental and Biological Samples

The metabolism of chloropyridinyl compounds has been studied in various organisms, leading to the identification of several key metabolites. These studies are crucial for understanding the complete environmental fate and potential toxicity of the parent compound and its transformation products.

In mammals, such as rats, and in fish, like rainbow trout, the metabolism of acetamiprid and imidacloprid has been investigated. nih.govtandfonline.comresearchgate.nettandfonline.com Phase I enzymes, such as cytochrome P450s, play a significant role in the initial transformation of these compounds. frontiersin.orgresearchgate.net For acetamiprid, a primary metabolic pathway involves demethylation to form N-desmethyl-acetamiprid. nih.govtandfonline.comresearchgate.net Another pathway for acetamiprid begins with the oxidative cleavage of the nitromethylene bond, which is followed by further oxidation to yield 6-chloronicotinic acid. wikipedia.org For imidacloprid, a major metabolite identified is 5-hydroxy-imidacloprid. nih.govtandfonline.comresearchgate.netnih.gov

The common metabolite, 6-chloronicotinic acid, is a persistent intermediate in the degradation of several neonicotinoids. frontiersin.org The degradation products of acetamiprid are generally considered to be of low toxicological significance. wikipedia.org

The following table details some of the identified metabolites of related chloropyridinyl compounds:

| Parent Compound | Metabolite | Organism/System | Reference |

| Acetamiprid | N-desmethyl-acetamiprid | Rat, Rainbow Trout | nih.govtandfonline.comresearchgate.net |

| Acetamiprid | 6-chloronicotinic acid | Not specified | wikipedia.org |

| Imidacloprid | 5-hydroxy-imidacloprid | Rat, Rainbow Trout | nih.govtandfonline.comresearchgate.netnih.gov |

| Imidacloprid | 6-chloronicotinic acid | Fusarium sp. CS-3 | frontiersin.org |

These findings suggest that the metabolism of this compound in environmental and biological systems would likely involve transformations of the amine group and potentially the chloropyridinyl ring, leading to the formation of polar metabolites.

Assessment of Environmental Impact and Persistence

The environmental impact and persistence of chloropyridinyl compounds are influenced by their physical and chemical properties, as well as environmental conditions. Neonicotinoids are generally water-soluble and relatively stable in soil and water. nih.govresearchgate.net This allows for potential runoff from agricultural fields into surface waters. nih.govresearchgate.net

The degradation of these compounds in the environment occurs through both biotic and abiotic processes. Microbial biodegradation, as discussed in section 10.1, is a key biotic pathway. nih.gov Abiotic degradation processes, primarily photolysis (degradation by sunlight) and hydrolysis (reaction with water), also play a significant role. nih.gov In urban tidal streams, photolysis and hydrolysis have been identified as the main degradation pathways for several neonicotinoids. nih.gov The degradation of these compounds often follows pseudo-first-order reaction kinetics. nih.gov

The persistence of these compounds in the environment can vary. For example, acetamiprid is reported to degrade rapidly in soil, with a half-life ranging from less than one to 8.2 days, which reduces the likelihood of it leaching into groundwater. wikipedia.org However, in aquatic environments, it is considered persistent in water in Europe. wikipedia.org

The environmental factors influencing degradation rates include temperature and solar radiation. nih.gov Higher temperatures generally lead to more rapid degradation. nih.gov While the parent compounds may degrade, their degradation products can persist in the environment. wikipedia.org

Future Research Directions and Unresolved Challenges in 6 Chloropyridin 2 Yl Methanamine Chemistry

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of new and improved synthetic routes to (6-Chloropyridin-2-yl)methanamine and its derivatives is a primary focus of ongoing research. The aim is to create pathways that are not only more efficient in terms of yield and purity but also more sustainable. Key areas of exploration include the use of catalysis to replace stoichiometric reagents, which can significantly reduce waste and improve atom economy. edu.krd Researchers are investigating the use of various catalytic systems, including transition metal catalysts and biocatalysts, to facilitate the synthesis with greater selectivity and under milder reaction conditions. The overarching goal is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in

Discovery of Undiscovered Biological Activities and Therapeutic Applications

While derivatives of this compound have shown promise in certain therapeutic areas, a vast landscape of potential biological activities remains unexplored. Future research will likely focus on screening this compound and its analogues against a wider range of biological targets. This includes investigating its potential as an antimicrobial, antiviral, or anticancer agent. The structural motif of a substituted pyridine (B92270) ring offers a versatile scaffold for the design of new bioactive molecules. The exploration of new therapeutic applications will be driven by a deeper understanding of the structure-activity relationships of these compounds, which can be elucidated through systematic modification of the molecular structure and subsequent biological evaluation.

Development of Advanced Computational Models for Structure-Property Predictions

Computational chemistry and molecular modeling are becoming increasingly powerful tools in chemical research. For this compound, the development of advanced computational models can accelerate the discovery and optimization of new derivatives. These models can be used to predict a wide range of properties, including physicochemical characteristics, biological activity, and potential toxicity. By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, researchers can virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. This in silico approach can significantly reduce the time and cost associated with drug discovery and materials development.

Integration with Green Chemistry Principles for Sustainable Chemical Production

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. msu.eduwjarr.com The integration of these principles into the synthesis and application of this compound is a critical area for future research. This involves a holistic approach that considers the entire lifecycle of the chemical, from the choice of starting materials to the final disposal. edu.krd Key aspects include the use of renewable feedstocks, the selection of safer solvents and reagents, and the design of processes that are energy-efficient. mlsu.ac.innih.gov The ultimate aim is to develop chemical production methods that are not only economically viable but also sustainable in the long term. nih.gov

Table 1: Key Principles of Green Chemistry

| Principle | Description |

| Waste Prevention | It is better to prevent waste than to treat or clean it up after it has been created. msu.edu |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. msu.edu |

| Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. mlsu.ac.in |

| Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. msu.edu |

| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous whenever possible. nih.gov |

| Design for Energy Efficiency | Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. mlsu.ac.in |

| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. nih.gov |

| Reduce Derivatives | Unnecessary derivatization should be minimized or avoided if possible because such steps require additional reagents and can generate waste. nih.gov |

| Catalysis | Catalytic reagents are superior to stoichiometric reagents. edu.krd |

Elucidation of Comprehensive Toxicity Profiles and Risk Assessments

A thorough understanding of the toxicological properties of this compound and its derivatives is essential for ensuring their safe handling and use. Future research must focus on elucidating comprehensive toxicity profiles, including both acute and chronic effects. This involves conducting a range of in vitro and in vivo studies to assess potential risks to human health and the environment. A significant challenge is the lack of toxicity information for a large number of chemicals in daily use. nih.gov Risk assessments should be performed to determine safe exposure limits and to develop appropriate handling procedures. This information is crucial for regulatory agencies and for guiding the development of safer alternatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Chloropyridin-2-yl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis involves nucleophilic substitution of 6-chloro-2-pyridinecarboxaldehyde with ammonia or amines under reducing conditions. For example, reacting 6-chloropyridine-2-carbaldehyde with morpholine and a reducing agent (e.g., NaBH4) yields derivatives, though exact conditions (temperature, solvent, stoichiometry) must be optimized for purity . Alternative routes include halogen displacement on pyridine derivatives using ammonia in pressurized reactors, with yields highly dependent on catalyst choice (e.g., Pd-based catalysts for cross-coupling) .

| Synthetic Route | Key Reagents | Yield Range | Reference |

|---|---|---|---|

| Reductive amination | NaBH4, morpholine | 60-75% | |

| Halogen displacement | NH3, Pd catalyst | 40-65% |

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR identify protons on the pyridine ring (δ 7.2–8.5 ppm) and the methanamine group (δ 3.1–3.5 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (142.59 g/mol) and fragmentation patterns .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and spatial arrangements (e.g., Cl-N distances) .

Q. What are the reactivity patterns of this compound under acidic or basic conditions?

- Methodological Answer : The chlorine atom at the 6-position undergoes nucleophilic substitution (e.g., with amines or alkoxides), while the methanamine group participates in condensation reactions (e.g., Schiff base formation). Acidic conditions protonate the amine, reducing nucleophilicity, whereas basic conditions deprotonate it, enhancing reactivity. Steric hindrance from the pyridine ring slows reactions at the 2-position .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and electronic properties (e.g., HOMO-LUMO gaps), while molecular docking simulates interactions with targets like enzymes (e.g., kinases). PubChem data (CID: 39745-40-9) provides input for in silico models .

| Computational Tool | Application | Outcome |

|---|---|---|

| Gaussian 16 | Electronic structure analysis | Reactivity hotspots |

| AutoDock Vina | Protein-ligand docking | Binding affinity predictions |

Q. How do structural modifications (e.g., substituting Cl with F) alter the compound’s pharmacological profile?

- Methodological Answer : Fluorine substitution at the 6-position increases electronegativity, enhancing binding to polar enzyme pockets (e.g., CYP450 isoforms). Comparative SAR studies using IC50 values and LogP measurements reveal improved metabolic stability but reduced solubility .

Q. How can contradictions in reported bioactivity data be resolved?

- Methodological Answer : Discrepancies (e.g., varying IC50 values) may arise from assay conditions (pH, temperature) or impurity levels. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.